

A Comparative Guide to Ethyl Hydrogen Carbonate and Diethyl Carbonate as Solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl hydrogen carbonate*

Cat. No.: *B1194627*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solvent selection for pharmaceutical and chemical applications, the choice of an appropriate solvent is paramount to ensuring optimal reaction conditions, product purity, and safety. This guide provides a detailed comparison of two carbonate esters: **ethyl hydrogen carbonate** (EHC), also known as monoethyl carbonate, and diethyl carbonate (DEC). While both share a common carbonic acid backbone, their distinct chemical structures give rise to significant differences in their properties and suitability for various applications.

Executive Summary

Diethyl carbonate (DEC) is a well-characterized, stable, and versatile aprotic polar solvent with a broad range of applications, particularly in lithium-ion batteries and as a green chemistry alternative in organic synthesis. In contrast, **ethyl hydrogen carbonate** (EHC) is a more elusive and reportedly unstable compound. The available experimental data for EHC is scarce, limiting its current practical applications as a solvent. This guide will present a comprehensive overview of the known properties of both compounds, highlighting the extensive data available for DEC and the significant data gaps for EHC.

Physico-Chemical Properties

A direct comparison of the physical and chemical properties of a solvent is crucial for determining its suitability for a specific application. The following table summarizes the available experimental data for **ethyl hydrogen carbonate** and diethyl carbonate.

Property	Ethyl Hydrogen Carbonate (EHC)	Diethyl Carbonate (DEC)
CAS Number	13932-53-1	105-58-8
Molecular Formula	C ₃ H ₆ O ₃	C ₅ H ₁₀ O ₃
Molecular Weight	90.08 g/mol	118.13 g/mol
Appearance	Liquid[1]	Colorless liquid[2][3][4][5]
Melting Point	-61 °C[6]	-43 °C[3][7]
Boiling Point	159-161.5 °C (Note: Data from a single source, may require further validation)	126-127 °C[2]
Density	No reliable data available	0.976 g/mL[8]
Viscosity	No reliable data available	Data available, e.g., at various temperatures and pressures[9][10][11]
Flash Point	No reliable data available	25 °C
Dielectric Constant	No reliable data available	3.10[8]
Solubility in Water	No reliable data available	Insoluble to slightly soluble[2][3][12]
Solubility in Organic Solvents	Soluble in DMSO[1]	Soluble in most organic solvents like alcohols, ketones, and esters[2][3][13]

Note: The significant lack of experimental data for many of the key properties of **ethyl hydrogen carbonate** is a major limitation in providing a comprehensive comparison. The reported high boiling point for EHC is unusual when compared to DEC and warrants further experimental verification.

Stability and Reactivity

Ethyl Hydrogen Carbonate (EHC):

Ethyl hydrogen carbonate is generally considered to be an unstable compound.[14][15] It is known to be an intermediate in the formation of diethyl carbonate from ethanol and carbon dioxide and is prone to decomposition back to these starting materials.[14][15] However, recent studies have shown that it can be isolated as a pure solid and is surprisingly stable in acidic solution, resisting hydrolysis.[14][15] It has also been shown to be stable in the gas phase.[14] Despite this, its long-term stability as a bulk solvent at ambient or elevated temperatures remains questionable, which likely contributes to the lack of available experimental data. One supplier notes that the product is stable for a few weeks during ordinary shipping.[1]

Diethyl Carbonate (DEC):

In contrast, diethyl carbonate is a stable compound under normal conditions.[2] It is, however, sensitive to moisture and can slowly hydrolyze in the presence of water, acids, or bases to produce ethanol and carbon dioxide.[2][16] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[7]

Experimental Protocols

Detailed experimental protocols for determining the physical and chemical properties of solvents are essential for generating reliable and comparable data. Below are generalized methodologies for key solvent property measurements.

1. Determination of Boiling Point:

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common laboratory method involves heating the liquid in a distillation apparatus. A thermometer is placed in the vapor phase, not in the liquid, to record the temperature at which a steady stream of distillate is collected.

2. Measurement of Density:

Density, the mass per unit volume, can be determined using a pycnometer or a digital density meter. The procedure involves accurately weighing the empty container, filling it with the solvent to a calibrated mark, and weighing it again. The density is then calculated by dividing the mass of the solvent by the known volume of the container.

3. Viscosity Measurement:

Viscosity, a measure of a fluid's resistance to flow, can be determined using various types of viscometers, such as a capillary viscometer (e.g., Ostwald or Ubbelohde) or a rotational viscometer. For a capillary viscometer, the time it takes for a known volume of the solvent to flow through a capillary of a known diameter is measured, and the viscosity is calculated using Poiseuille's law.

4. Determination of Solubility:

Solubility is typically determined by adding a known amount of a solute to a known amount of the solvent at a specific temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is then measured, often by spectroscopic or chromatographic methods. A qualitative assessment can be made by observing the dissolution of a small amount of solute in the solvent.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Applications in Research and Development

Ethyl Hydrogen Carbonate (EHC):

Due to its instability and the lack of comprehensive data, EHC currently has very limited direct applications as a solvent in research and development. It is primarily of interest as a reactive intermediate in chemical synthesis.[\[14\]](#)[\[21\]](#)

Diethyl Carbonate (DEC):

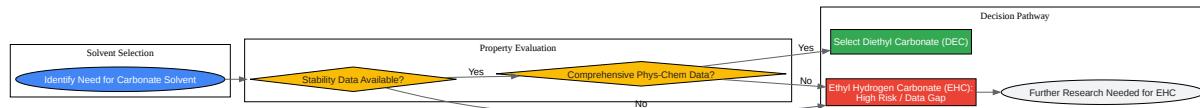
Diethyl carbonate has emerged as a versatile and valuable solvent in various fields:

- **Pharmaceuticals:** DEC is used as a solvent in drug formulations and as a reagent in the synthesis of active pharmaceutical ingredients (APIs).[\[7\]](#)[\[13\]](#) Its low toxicity and biodegradability make it an attractive "green" alternative to more hazardous solvents.
- **Lithium-Ion Batteries:** DEC is a crucial component of the electrolyte in lithium-ion batteries. Its low viscosity and good electrochemical stability contribute to the overall performance and safety of the battery.
- **Organic Synthesis:** DEC serves as an effective and safer alternative to phosgene for ethylation and carbonylation reactions.[\[7\]](#)

Safety Profile

Ethyl Hydrogen Carbonate (EHC):

There is a lack of comprehensive safety and toxicity data for **ethyl hydrogen carbonate**.


Given its potential instability and decomposition to ethanol and carbon dioxide, appropriate precautions for handling potentially volatile and reactive compounds should be taken.

Diethyl Carbonate (DEC):

Diethyl carbonate is a flammable liquid and vapor.^[7] It can cause skin and eye irritation.^[7]

Good laboratory practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential when handling DEC. It should be stored in a cool, dry, and well-ventilated area away from sources of ignition.^[3]

Logical Comparison Workflow

[Click to download full resolution via product page](#)

Caption: Logical workflow for selecting between DEC and EHC as a solvent.

Conclusion

Based on the currently available scientific literature and safety data, diethyl carbonate (DEC) is the significantly more viable and reliable choice as a solvent for a wide range of applications in research, development, and manufacturing. Its well-documented physical and chemical

properties, established safety profile, and proven performance in various fields, including pharmaceuticals and energy storage, make it a dependable option.

Ethyl hydrogen carbonate (EHC), in its current state of characterization, cannot be recommended as a general-purpose solvent. The lack of comprehensive experimental data on its physical properties, coupled with concerns about its stability, presents significant risks and uncertainties for its practical use. While it may hold interest as a reactive intermediate, further extensive research is required to fully understand its properties and potential before it can be considered a viable alternative to established solvents like diethyl carbonate. Researchers and professionals in drug development are advised to exercise caution and prioritize the use of well-characterized solvents like DEC to ensure the reproducibility, safety, and success of their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medkoo.com [medkoo.com]
- 2. Page loading... [guidechem.com]
- 3. framochem.com [framochem.com]
- 4. Diethyl Carbonate | (C₂H₅O)₂CO | CID 7766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Diethyl carbonate - Wikipedia [en.wikipedia.org]
- 6. Monoethyl carbonate | C₃H₆O₃ | CID 105349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Diethyl carbonate CAS#: 105-58-8 [m.chemicalbook.com]
- 8. diethyl carbonate [stenutz.eu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. diethyl carbonate, 105-58-8 [thegoodsentscompany.com]

- 13. Diethyl Carbonate - Ester - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]
- 14. Carbonic acid monoethyl ester as a pure solid and its conformational isomerism in the gas-phase - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02792C [pubs.rsc.org]
- 15. [pubs.rsc.org](#) [pubs.rsc.org]
- 16. [cetjournal.it](#) [cetjournal.it]
- 17. [uomustansiriyah.edu.iq](#) [uomustansiriyah.edu.iq]
- 18. [chem.libretexts.org](#) [chem.libretexts.org]
- 19. [education.com](#) [education.com]
- 20. [monroecti.org](#) [monroecti.org]
- 21. Ethyl Hydrogen Carbonate|C3H6O3|Research Chemical [benchchem.com]
- To cite this document: BenchChem. [A Comparative Guide to Ethyl Hydrogen Carbonate and Diethyl Carbonate as Solvents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1194627#comparing-ethyl-hydrogen-carbonate-with-diethyl-carbonate-as-a-solvent>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com